![molecular formula C14H10Br2O B1598340 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone CAS No. 94512-73-9](/img/structure/B1598340.png)
2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone
Overview
Description
“2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone” is a brominated compound. Brominated compounds are often used in organic synthesis and can undergo various reactions due to the presence of the bromine atom .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone” were not found, brominated compounds are often synthesized through bromination reactions. For example, a general procedure for synthesizing similar compounds involves the use of Hydrobromic acid (HBr) and Sodium nitrite (NaNO2) in an ice bath, followed by the addition of Potassium iodide (KI) .
Chemical Reactions Analysis
Brominated compounds can undergo a variety of chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions or can participate in electrophilic aromatic substitution reactions .
Scientific Research Applications
Synthesis of Chalcone Analogues
- A study demonstrated the electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones, including 2-bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone, to synthesize α,β-unsaturated ketones via a SRN1 mechanism. This method is useful for creating a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Improvement of Synthetic Technology
- An improvement in the synthetic technology of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was achieved using Br2 as the brominating reagent. This resulted in a yield of 64.7% and a purity of 90.2% (Li Yu-feng, 2013).
Hydrogen-bonding Patterns in Enaminones
- The compounds (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, and its analogues, characterized by bifurcated intra- and intermolecular hydrogen bonding, demonstrate the importance of secondary amine and carbonyl groups in forming hydrogen-bonded rings and centrosymmetric dimers. These findings have implications for the design of molecular structures in pharmaceutical research (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Biological Study
- The synthesis and biological study of 2,4-substituted-1,5-substituted-benzothiazepine involved the use of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These compounds were characterized and studied for their biological activities, highlighting their potential in medicinal chemistry (Gaikwad, Bhake, Bh, & Arkar, 2015).
Synthesis of Biphenyl Carbazole Derivatives
- The synthesis of biphenyl carbazole-based derivatives, including 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole, was achieved. These compounds have high thermal stabilities and are studied for their luminescence properties, indicating potential applications in materials science and optoelectronics (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAWTIXPZEHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390918 | |
| Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone | |
CAS RN |
94512-73-9 | |
| Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

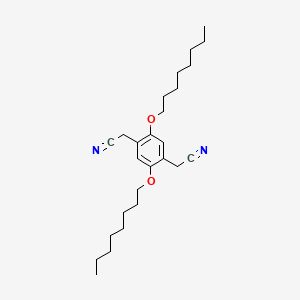
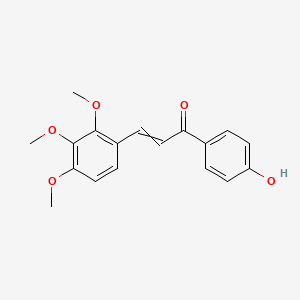
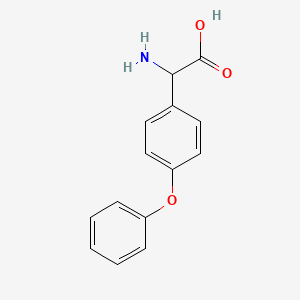
![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)
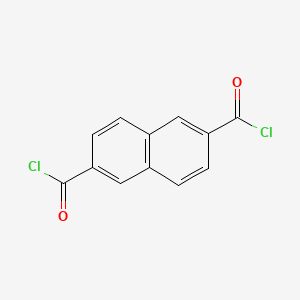
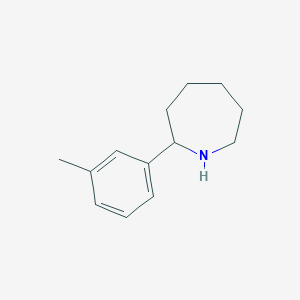
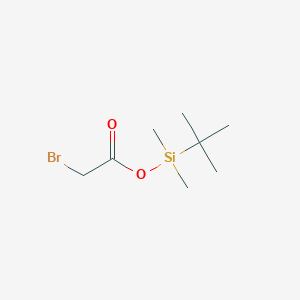
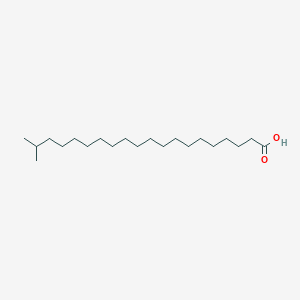
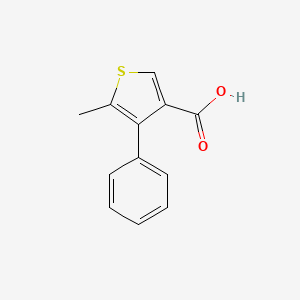
![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
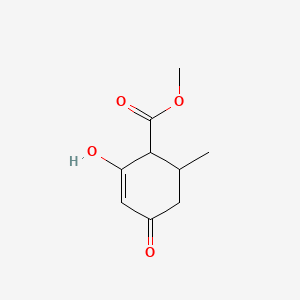
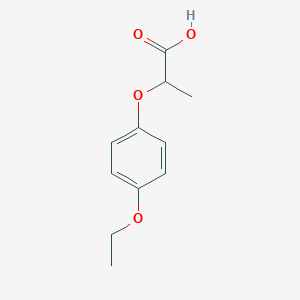
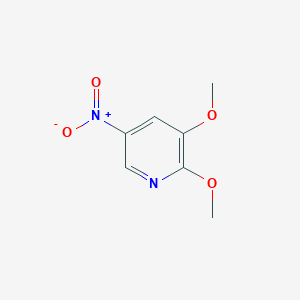
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)